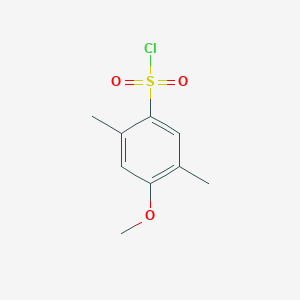

4-Methoxy-2,5-dimethylbenzenesulfonyl chloride

Vue d'ensemble

Description

The compound 4-Methoxy-2,5-dimethylbenzenesulfonyl chloride is a derivative of benzenesulfonyl chloride with methoxy and methyl groups as substituents on the benzene ring. It is a key intermediate in the synthesis of various sulfonamide compounds, which have been explored for their potential therapeutic applications, such as in the treatment of Alzheimer’s disease .

Synthesis Analysis

The synthesis of related sulfonamide compounds typically involves the reaction of an amine with a sulfonyl chloride. For instance, 4-methoxyphenethylamine was reacted with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution to yield a parent sulfonamide molecule. This molecule was further reacted with various alkyl or aralkyl halides to produce a series of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides . Another example includes the synthesis of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride by reacting N-methyl-benzenesulfonamide with chlorosulfonic acid .

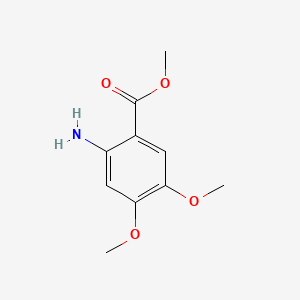

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice. For example, the crystal structures of two isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride were determined, revealing their molecular organization and intramolecular hydrogen bonding . Similarly, the structure of N-(4-acetylphenyl)-4-methoxybenzenesulfonamide was elucidated, showing a V-shaped conformation and intramolecular hydrogen bonding .

Chemical Reactions Analysis

The reactivity of sulfonyl chloride derivatives can be explored through various chemical reactions. For instance, the hydrolysis of (4-methoxybenzyl)dimethylsulfonium chloride was studied, providing insights into the reaction mechanism and kinetics . Additionally, the condensation of 4-aminoacetophenone with 4-methoxybenzenesulfonyl chloride resulted in the formation of N-(4-acetylphenyl)-4-methoxybenzenesulfonamide .

Physical and Chemical Properties Analysis

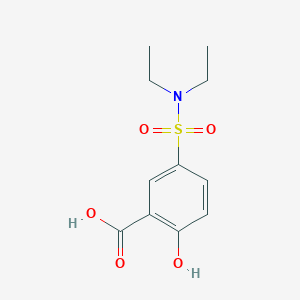

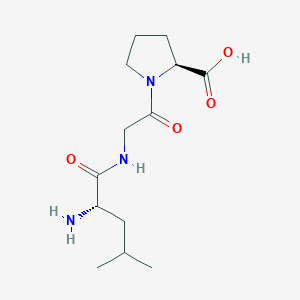

The physical and chemical properties of sulfonyl chloride derivatives are influenced by their molecular structure. The steric hindrance and electronic effects of substituents can affect properties such as solubility, melting point, and reactivity. For example, the novel chiral compound 1-(2-benzyloxy-3-methoxyphenyl)-2,2,2-trichloroethyl benzenesulfonate was characterized by its melting point and molecular structure . The solvated structure of 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide was also studied, revealing its conformation and hydrogen bonding in the solid state .

Applications De Recherche Scientifique

Alzheimer's Disease Treatment Research

4-Methoxy-2,5-dimethylbenzenesulfonyl chloride has been utilized in the synthesis of sulfonamides with potential therapeutic applications for Alzheimer’s disease. Abbasi et al. (2018) synthesized a series of sulfonamides derived from 4-methoxyphenethylamine. These compounds, particularly N-(4-Methoxyphenethyl)-4-methyl-N-(2-propyl)benzensulfonamide, exhibited significant acetylcholinesterase inhibitory activity, suggesting their potential as acetylcholinesterase inhibitors for Alzheimer's treatment (Abbasi et al., 2018).

Polymer Chemistry

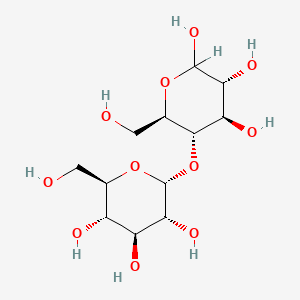

Xi et al. (1984) described the synthesis of new 5-methoxy-2H-benzotriazol-2-yl mono- or disubstituted resorcinols and phloroglucinols by reacting resorcinol or phloroglucinol with 4-methoxy-2-nitrobenzenediazonium chloride. These compounds have applications in polymer chemistry, particularly in the creation of functional polymers (Xi, Basset, & Vogl, 1984).

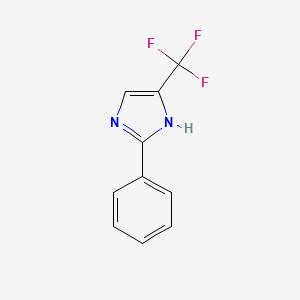

Peptide Synthesis

The 4-methoxy-2,6-dimethylbenzenesulfonyl (Mds) group, a derivative of 4-Methoxy-2,5-dimethylbenzenesulfonyl chloride, has been identified as an effective protecting group for the guanidino function in arginine, useful in peptide synthesis. This group shows considerable resistance to trifluoroacetic acid (TFA), making it suitable for certain peptide synthesis procedures (Fujino, Wakimasu, & Kitada, 1981).

Sensor Development

Sheikh et al. (2016) reported the synthesis of bis-sulfonamides, including derivatives of 4-methoxy-2,5-dimethylbenzenesulfonyl chloride, for use in heavy metal sensors. These molecules were used to develop sensitive and selective sensors for cobalt ions, showcasing their application in environmental monitoring and health-care fields (Sheikh et al., 2016).

Safety and Hazards

The safety information available indicates that 4-Methoxy-2,5-dimethylbenzenesulfonyl chloride is a dangerous substance. The hazard statements associated with this compound are H314, H335 . This suggests that it can cause severe skin burns and eye damage (H314), and may cause respiratory irritation (H335).

Propriétés

IUPAC Name |

4-methoxy-2,5-dimethylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO3S/c1-6-5-9(14(10,11)12)7(2)4-8(6)13-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGOCLWBHRMQADB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)Cl)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70348704 | |

| Record name | 4-methoxy-2,5-dimethylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-2,5-dimethylbenzenesulfonyl chloride | |

CAS RN |

91179-12-3 | |

| Record name | 4-Methoxy-2,5-dimethylbenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91179-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-methoxy-2,5-dimethylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[g]quinazoline-2,4(1H,3H)-dione](/img/structure/B1330887.png)